N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide is a synthetic organic compound characterized by a benzamide core linked to a dimethylaminoethyl group substituted with a furan ring. Its molecular formula is C₁₆H₁₉N₂O₂, with a molecular weight of 283.34 g/mol. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that can optimize pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)13(14-9-6-10-19-14)11-16-15(18)12-7-4-3-5-8-12/h3-10,13H,11H2,1-2H3,(H,16,18) |
InChI Key |
WTVRNKHJDVBBCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide typically involves the reaction of benzoyl chloride with N,N-dimethyl-2-(furan-2-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Benzamide Substituents
Variations in the benzamide moiety significantly influence reactivity and biological activity:
Key Insight : Electron-donating groups (e.g., methoxy) improve solubility and receptor affinity, while electron-withdrawing groups (e.g., nitro) may enhance stability and bioactivity.
Heterocyclic Ring Replacements
Replacing the furan ring with other aromatic systems alters electronic properties and biological targets:
| Compound Name | Heterocycle | Key Differences | Biological Implications |
|---|---|---|---|
| N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methoxybenzamide | Thiophene | Sulfur atom instead of oxygen | Higher electron density; potential anticancer activity |
| N-[2-(dimethylamino)-2-phenylethyl]-4-methoxybenzamide | Phenyl | Non-heterocyclic aromatic ring | Reduced π-π interactions; simpler metabolism |
| 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide | Furan + Thiophene | Dual heterocycles | Synergistic effects in reactivity and binding |
Halogenated Derivatives
Halogen substitutions enhance stability and bioactivity:
Key Insight : Halogens (Cl, F) increase molecular weight and stability, while sulfonyl groups introduce sites for covalent interactions.
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide is a compound of increasing interest due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a dimethylamino group and a furan ring attached to a benzamide moiety. This specific arrangement enhances its solubility and reactivity, making it suitable for various biological applications.
| Property | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 220.28 g/mol |
| Functional Groups | Dimethylamino, furan, benzamide |
| Solubility | Soluble in organic solvents; moderate in water |
Antibacterial and Antifungal Properties
This compound has demonstrated significant antibacterial activity, potentially through the inhibition of bacterial cell wall synthesis. Research indicates that compounds with similar structures can target enzymes crucial for bacterial growth and survival.
The antibacterial efficacy is likely linked to the compound's interaction with specific enzymes involved in cell wall biosynthesis. For instance, studies on related compounds suggest that they may inhibit transpeptidase enzymes, which are vital for cross-linking peptidoglycan layers in bacterial cell walls.
Case Studies and Research Findings
-
In Vitro Studies :
- In vitro assays have shown that this compound exhibits potent activity against various strains of bacteria, including resistant strains. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.
- Structure-Activity Relationship (SAR) :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
